molecular formula C18H19NO3S B3002863 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 701241-57-8

2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B3002863
CAS RN: 701241-57-8
M. Wt: 329.41
InChI Key: SDEOOQMDBUTZDC-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical entity that features a dihydroisoquinoline moiety linked to a benzylsulfonyl group. This structure is indicative of a molecule that could possess interesting biological activity, given the presence of the dihydroisoquinoline, which is a common feature in molecules with pharmacological properties, and the sulfonyl group, which is often seen in enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been explored in various studies. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves a two-step oxidation process, where arylsulfinic acids are used as nucleophiles in a Michael addition reaction with electrochemically generated p-benzoquinone, leading to the formation of 2-(arylsulfonyl) benzene-1,4-diols . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with dihydroisoquinoline and sulfonyl groups has been studied using various techniques. For example, crystal structure studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the dihydroisoquinoline moiety binds in a hydrophobic pocket, with the sulfonamide group providing a twist to the molecule . This information could be relevant when considering the molecular interactions and binding conformations of this compound.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be quite diverse. For instance, the reaction of 2-methyl-8-methanesulfonyloxyquinoline with 3,5-di(tert-butyl)-1,2-benzoquinone leads to the formation of a sulfonyloxyquinolinotropolone, which is stabilized by a strong intramolecular hydrogen bond . This suggests that the sulfonyl group in this compound could also participate in similar intramolecular interactions or could be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and dihydroisoquinoline compounds are influenced by their functional groups. For example, the presence of the sulfonyl group can increase the acidity of adjacent NH groups, which can affect the selectivity and potency of the molecule as an enzyme inhibitor, as seen in the case of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline . The benzylsulfonyl group in the compound of interest could similarly impact its physical properties, such as solubility and chemical reactivity, as well as its biological activity.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s similar to other dihydroisoquinoline derivatives, it might interact with biological targets such as enzymes or receptors .

properties

IUPAC Name

2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEOOQMDBUTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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